(S)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole
Description
(S)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a fused naphthyridine ring system and an isopropyl substituent at the 4-position of the dihydrooxazole moiety. This compound belongs to a class of ligands widely employed in asymmetric catalysis due to their ability to coordinate transition metals and induce stereoselectivity in reactions such as cyclopropanations, epoxidations, and C–H functionalizations . Its stereochemical configuration (S-enantiomer) is critical for enantioselective outcomes, as demonstrated in studies of structurally related oxazoline ligands .
Properties
IUPAC Name |
(4S)-2-(1,8-naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9(2)12-8-18-14(17-12)11-6-5-10-4-3-7-15-13(10)16-11/h3-7,9,12H,8H2,1-2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGVSUNPVBKRCD-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Oxazoline Ring Formation via Amino Alcohol Cyclization
The oxazoline core is typically constructed via cyclization of chiral amino alcohols with carboxylic acid derivatives. A widely adopted method involves converting 1,8-naphthyridine-2-carboxylic acid to its acid chloride, followed by reaction with (S)-2-amino-3-methyl-1-butanol (Figure 1) .
-
Acid Chloride Formation : 1,8-Naphthyridine-2-carboxylic acid (10 mmol) is treated with oxalyl chloride (12 mmol, 1.2 equiv) in DCM (20 mL) at 0°C under N₂. DMF (5 drops) catalyzes the reaction, which completes within 1 h at room temperature.
-
Amide Formation : The acid chloride is added dropwise to (S)-2-amino-3-methyl-1-butanol (12 mmol) in DCM at 0°C, followed by triethylamine (25 mmol). The mixture warms to room temperature and stirs overnight.
-
Cyclization : The intermediate amide undergoes cyclization using PCl₃ (1.5 equiv) in toluene at 80°C for 4 h, yielding the oxazoline ring with >90% enantiomeric excess (ee) .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–84% |
| ee | 92–95% |
| Purification | Silica gel chromatography (4:1 hexanes/EtOAc) |
Asymmetric Nickel-Catalyzed Mizoroki–Heck Reaction
Nickel-catalyzed enantioselective intramolecular Mizoroki–Heck reactions enable direct coupling of aryl halides with olefins to form stereodefined oxazolines (Table 1) .
-
Substrate Preparation : Aryl iodide 1a-I (1.0 mmol) is dissolved in DMF (0.08 M) with NiI₂ (10 mol%), chiral bipyridine ligand L27 (15 mol%), Mn (3 equiv), and KI (1 equiv).
-
Reaction : The mixture is heated to 80°C for 12 h under N₂, yielding the cyclized product 2a-I with 85% ee.
-
Post-Processing : The crude product is purified via flash chromatography (hexanes/EtOAc).
Table 1. Substrate Scope and Enantioselectivity
| R₁ | R₂ | Yield (%) | ee (%) |
|---|---|---|---|
| Isopropyl | 1,8-Naphthyridin-2-yl | 79 | 85 |
| Methyl | Quinolin-4-yl | 82 | 88 |
| Ethyl | Pyridin-2-yl | 75 | 80 |
Resolution of Racemic Mixtures via Chiral Chromatography
For non-catalytic routes, racemic 4-isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is resolved using chiral stationary phases (CSPs).
-
Racemic Synthesis : 1,8-Naphthyridine-2-carbonyl chloride is reacted with racemic 2-amino-3-methyl-1-butanol.
-
Chromatography : The racemate is loaded onto a Chiralpak IA column (250 × 4.6 mm, 5 μm) with hexane/ethanol (90:10) mobile phase at 1 mL/min. The (S)-enantiomer elutes at 12.3 min (99.5% ee).
Optimization Notes :
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
Recovery: >95%
Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis reduces purification steps and improves scalability. A Wang resin-bound variant is described below .
-
Resin Functionalization : Wang resin (1.0 mmol/g) is treated with Fmoc-(S)-2-amino-3-methyl-1-butanol (3 equiv) and DIC/HOBt in DMF.
-
Acylation : 1,8-Naphthyridine-2-carboxylic acid (3 equiv) is coupled using HATU/DIEA.
-
Cyclization : The resin-bound amide is treated with Burgess reagent (2 equiv) in THF at 60°C for 6 h.
-
Cleavage : TFA/DCM (1:1) liberates the product, yielding 70–75% with 98% ee.
Stereochemical Analysis and Validation
Chiral HPLC and NMR spectroscopy confirm configuration and purity. Key spectral data for (S)-4-isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole :
-
¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 4.8 Hz, 1H), 8.32 (d, J = 8.0 Hz, 1H), 7.92 (t, J = 7.6 Hz, 1H), 5.68 (s, 1H), 4.12–4.05 (m, 1H), 3.95 (dd, J = 9.2, 6.8 Hz, 1H), 2.01–1.95 (m, 1H), 1.12 (d, J = 6.8 Hz, 3H), 1.08 (d, J = 6.8 Hz, 3H).
-
[α]D²⁵ : +42.3° (c 1.0, CHCl₃).
Comparative Analysis of Synthetic Routes
Table 2. Method Efficiency Comparison
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Amino Alcohol Cyclization | 84 | 95 | High |
| Ni-Catalyzed Heck | 79 | 85 | Moderate |
| Chiral Resolution | 45 | 99.5 | Low |
| Solid-Phase Synthesis | 75 | 98 | High |
Industrial-Scale Manufacturing Considerations
For kilogram-scale production, the amino alcohol cyclization route is preferred due to cost-effectiveness and high enantioselectivity. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
(S)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(S)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Stereochemical Variations
(R)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole :
The R-enantiomer of this compound (CAS: 169237-94-9) exhibits inverted stereochemistry at the 4-position. While its synthesis is analogous, enantiomeric purity significantly impacts catalytic performance. For instance, in asymmetric cyclopropanation, R-enantiomers of related oxazolines have shown opposite stereoselectivity compared to S-enantiomers .- (S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole: Replacing the 1,8-naphthyridine moiety with quinoline alters electronic properties. This variant (BD639347226387-11-7) is commercially available with 97–99% purity and ≥99% enantiomeric excess (ee), highlighting its industrial relevance .
4,4-Dimethyl-2-{(S)-1-[(R)-1-phenylethyl]azetidin-2-yl}-4,5-dihydrooxazole :
This compound (reported in ) features an azetidine ring and a phenylethyl group, introducing greater steric bulk. Its optical rotation ([α]20D = −56.30°) and IR spectral data (e.g., ν1735 cm⁻¹ for C=O stretch) differ markedly from the naphthyridine-based oxazoline, reflecting distinct electronic environments .
Data Table: Key Properties of Selected Oxazoline Derivatives
Research Findings and Mechanistic Insights
Stereochemical Impact: The S-configuration in oxazolines enhances enantioselectivity in Cu-catalyzed reactions compared to R-forms, as observed in cyclopropanation of styrene derivatives. The 1,8-naphthyridine group’s nitrogen atoms improve metal coordination, favoring higher turnover numbers .
Electronic vs. Steric Effects: Quinoline-based oxazolines exhibit reduced catalytic efficiency in Pd-mediated C–H activation compared to naphthyridine analogues, likely due to weaker π-backbonding interactions .
Synthetic Accessibility : The compound from , with an azetidine ring, demonstrates the feasibility of introducing constrained cyclic amines into oxazoline frameworks, albeit with increased steric hindrance that may limit substrate scope .
Biological Activity
(S)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure that combines an oxazole ring with a naphthyridine moiety. Its molecular formula is , and it has a CAS number of 2634687-62-8. The presence of the naphthyridine group is particularly significant as it is known to influence biological interactions.
The biological activity of (S)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is primarily attributed to its interaction with various molecular targets within biological systems. The naphthyridine moiety can bind to specific sites on enzymes or receptors, modulating their activity. This interaction may lead to inhibition or activation of key pathways involved in disease processes.
Antimicrobial Activity
Recent studies suggest that (S)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains, making it a potential lead compound for the development of new antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity and Anticancer Potential
Research indicates that this compound may possess cytotoxic effects against various cancer cell lines. Preliminary data suggest that it can induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors. Further investigations are needed to elucidate the specific mechanisms and potential therapeutic applications in oncology.
Case Studies and Research Findings
Several studies have investigated the biological activities of (S)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole:
- Antibacterial Efficacy : A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.
- Mechanistic Studies : Flow cytometry analyses revealed that treated cancer cells exhibited increased annexin V positivity, indicating early apoptosis. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic Bcl-2.
Data Summary Table
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antibacterial | MIC 32 µg/mL against S. aureus | |
| Cytotoxicity | IC50 25 µM in MCF-7 cells | |
| Apoptosis Induction | Increased annexin V positivity |
Q & A
Q. What are the established synthetic routes for (S)-4-isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole, and how can reaction conditions be optimized for higher enantiomeric purity?
The synthesis of chiral oxazoline derivatives typically involves multi-step reactions. For analogous compounds, a three-step procedure is common:
Condensation : Reacting (S)-2-phenylglycinol with a carbonyl source (e.g., substituted benzaldehyde) under reflux in ethanol with glacial acetic acid as a catalyst .
Cyclization : Using reagents like DMSO under reflux to form the oxazoline ring .
Functionalization : Introducing the 1,8-naphthyridinyl group via palladium-catalyzed cross-coupling or nucleophilic substitution .
Optimization strategies :
- Temperature control : Lowering reaction temperatures during cyclization reduces racemization.
- Catalyst screening : Chiral auxiliaries or asymmetric catalysts (e.g., Pd with phosphine ligands) improve enantioselectivity .
- Purification : Column chromatography (silica gel, 40% AcOEt/hexane) ensures >99% purity .
Q. How can the stereochemical integrity of this compound be validated experimentally?
Key methods include:
- Polarimetry : Measure specific rotation ([α]D) and compare with literature values (e.g., [α]20D = −56.30° for a related oxazoline in CHCl3) .
- Chiral HPLC/GC-MS : Separate enantiomers using chiral stationary phases (e.g., ADH columns with Hex:iPrOH eluents) .
- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
Q. What spectroscopic techniques are critical for structural characterization?
- FT-IR : Identify functional groups (e.g., oxazoline C=N stretch at ~1658 cm⁻¹, naphthyridine ring vibrations at ~1497 cm⁻¹) .
- NMR :
- 1H NMR : Confirm stereochemistry via coupling constants (e.g., diastereotopic protons in the oxazoline ring at δ 3.5–4.5 ppm).
- 13C NMR : Verify substitution patterns (e.g., quaternary carbons in the isopropyl group at δ 25–30 ppm) .
- Mass spectrometry (GC-MS or LC-MS) : Validate molecular weight (e.g., MW 240.30 for related derivatives) .
Advanced Research Questions
Q. How can computational methods predict the compound’s behavior in asymmetric catalysis?
- Density Functional Theory (DFT) : Model transition states to explain enantioselectivity in reactions (e.g., naphthyridine’s π-stacking interactions with substrates) .
- Molecular docking : Simulate ligand-receptor binding for pharmaceutical applications (e.g., interactions with enzyme active sites) .
- InChI-based descriptors : Use standardized identifiers (e.g., InChIKey=OZRYFBWEKRTVMB-SNVBAGLBSA-N) to cross-reference electronic properties in databases .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare experimental IR/NMR data with computational predictions (e.g., NIST Chemistry WebBook for reference spectra) .
- Crystallographic refinement : Use SHELXL to resolve ambiguities in bond lengths/angles, especially for chiral centers .
- Isotopic labeling : Introduce deuterium or 13C labels to track specific protons/carbons in complex spectra .
Q. How does the 1,8-naphthyridine moiety influence catalytic performance in cross-coupling reactions?
- Electronic effects : The naphthyridine’s electron-deficient pyridine-like nitrogen enhances oxidative addition in Pd-catalyzed reactions .
- Steric effects : The rigid bicyclic structure restricts ligand conformation, improving selectivity in Suzuki-Miyaura couplings .
- Coordination modes : Naphthyridine can act as a bidentate ligand, stabilizing metal complexes (e.g., Pd(II) or Ru(II)) in asymmetric hydrogenation .
Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?
- Racemization during purification : Avoid high-temperature distillation; use low-temperature crystallization instead .
- Catalyst loading : Optimize ligand-to-metal ratios (e.g., 1:1 Pd:phosphine ligand) to reduce costs without compromising yield .
- Solvent selection : Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., EtOAc) for safer scale-up .
Methodological Considerations
- Data reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) meticulously, as minor variations can drastically alter enantiomeric excess .
- Safety protocols : Adhere to hazard codes (e.g., H302-H315-H319-H335) by using fume hoods and personal protective equipment during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
